molecular formula C18H16ClN5O B2930806 N-(2-chlorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide CAS No. 1903542-83-5

N-(2-chlorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Cat. No. B2930806
CAS RN: 1903542-83-5
M. Wt: 353.81
InChI Key: CDEGBIGVERWZCL-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a chemical compound that belongs to the class of azetidine-based compounds. It has gained significant attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Synthesis and Biological Evaluation

Azetidinones, including compounds with structural similarities to N-(2-chlorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide, have been extensively synthesized and evaluated for their biological activities. For instance, azetidinone derivatives of phenothiazine have been synthesized and shown to exhibit antibacterial, antifungal, and antitubercular activities (Sharma et al., 2012). Similarly, Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone have been reported to have potential antidepressant and nootropic activities (Thomas et al., 2016).

Antimicrobial and Antitubercular Activities

Azetidinone derivatives have also been synthesized for their potential antimicrobial and antitubercular properties. For example, a new series of N-[3-(2-amino-5-nitrothiazolyl)-propyl]-4-(substitutedphenyl)-3-chloro-2-oxo-1-azetidine-carboxamide compounds displayed good antibacterial, antifungal, and antitubercular activities, indicating the significance of the azetidinone scaffold in developing new therapeutic agents (Samadhiya & Sharma, 2013).

Inhibition of Human Leukocyte Elastase

The functionalized N-aryl-3,3-dihalogenoazetidin-2-ones, including those with structural resemblance to the query compound, have been investigated for their ability to inhibit human leukocyte elastase, showcasing their potential as therapeutic agents for conditions where elastase inhibition is beneficial (Doucet et al., 1997).

Antidepressant and Nootropic Agents

The exploration of azetidinone compounds extends to their evaluation as potential antidepressant and nootropic agents. Their synthesis and biological evaluation have demonstrated that certain azetidinone derivatives possess significant activities in these areas, providing a basis for further research into their therapeutic applications (Thomas et al., 2016).

properties

IUPAC Name

N-(2-chlorophenyl)-3-(4-phenyltriazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O/c19-15-8-4-5-9-16(15)20-18(25)23-10-14(11-23)24-12-17(21-22-24)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEGBIGVERWZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2Cl)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

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